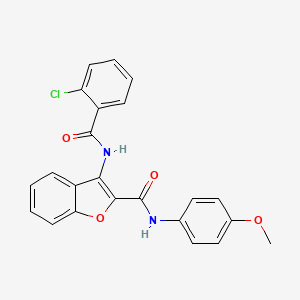

3-(2-chlorobenzamido)-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide

Description

3-(2-chlorobenzamido)-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide is a benzofuran-based carboxamide derivative characterized by a 2-chlorobenzamido substituent at the 3-position of the benzofuran core and a 4-methoxyphenyl group attached to the carboxamide nitrogen. The 4-methoxyphenyl group contributes electron-donating effects, which may enhance solubility compared to more lipophilic substituents, while the 2-chlorobenzamido moiety introduces steric and electronic modulation for selective interactions .

Properties

IUPAC Name |

3-[(2-chlorobenzoyl)amino]-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17ClN2O4/c1-29-15-12-10-14(11-13-15)25-23(28)21-20(17-7-3-5-9-19(17)30-21)26-22(27)16-6-2-4-8-18(16)24/h2-13H,1H3,(H,25,28)(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KETGTXLHEXICIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=CC=C4Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorobenzamido)-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran core, followed by the introduction of the 2-chlorobenzamido and 4-methoxyphenyl groups. Common reagents used in these reactions include chlorinating agents, amines, and carboxylic acids. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorobenzamido)-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been investigated for its role as an inhibitor of specific enzymes and proteins. Notably, it has been shown to modulate the activity of Ubiquitin-Specific Protease 36 (USP36), which is implicated in various cellular processes including cell cycle regulation and apoptosis. Inhibitors of USP36 are of significant interest for cancer therapy, as they can potentially disrupt tumor growth and survival pathways .

Table 1: Overview of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| USP36 Inhibition | Modulates cell cycle and apoptosis | |

| Anticancer Potential | Disrupts tumor growth pathways | |

| Enzyme Modulation | Affects various signaling pathways |

Pharmacological Insights

Pharmacological studies have indicated that compounds similar to 3-(2-chlorobenzamido)-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide exhibit anti-inflammatory and analgesic properties. These effects may be attributed to their ability to inhibit specific inflammatory mediators, thus providing a therapeutic avenue for treating conditions such as arthritis and other inflammatory diseases .

Case Study 1: Inhibition of USP36

A recent study demonstrated that derivatives of the benzofuran structure, including this compound, effectively inhibited USP36 in vitro. The study outlined the compound's mechanism of action, which involves binding to the active site of the enzyme, thereby preventing substrate deubiquitination. This inhibition was correlated with reduced cell proliferation in cancer cell lines .

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of related compounds. The study reported that these compounds significantly reduced levels of pro-inflammatory cytokines in cultured macrophages. The results suggested a potential application in treating chronic inflammatory diseases where cytokine levels are elevated .

Mechanism of Action

The mechanism of action of 3-(2-chlorobenzamido)-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Comparisons

Key Observations:

Electron-Donating vs. The 4-nitro substituent in ’s compound introduces strong electron-withdrawing effects, which could enhance reactivity but reduce metabolic stability .

Steric and Binding Implications :

- The biphenyl acetamido group in ’s compound adds bulk, likely enhancing π-π interactions in hydrophobic binding pockets but possibly reducing bioavailability due to increased molecular weight (464.5 vs. ~435.8) .

Halogen Effects :

- The 2-chloro substituent in the target compound and ’s analog provides moderate steric hindrance and electronic effects, whereas the 3-fluoro group in ’s compound may influence dipole interactions and binding specificity .

Pharmacological and Physicochemical Gaps

- Unreported Data : Critical parameters such as melting point, solubility, and pharmacokinetic profiles (e.g., LogP, bioavailability) are absent in the provided evidence, limiting direct comparisons.

- Hypothetical Stability : The target compound’s methoxy group may confer better oxidative stability compared to nitro-containing analogs (), but experimental validation is needed .

Q & A

Q. What are the recommended synthetic routes for 3-(2-chlorobenzamido)-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves multi-step reactions, starting with the condensation of o-hydroxyacetophenone derivatives and chloroacetone to form the benzofuran core. Subsequent functionalization includes coupling 2-chlorobenzoyl chloride to the benzofuran-2-carboxamide intermediate via amide bond formation. Key optimization strategies include:

- Temperature control : Maintaining 0–5°C during acylation to minimize side reactions .

- Solvent selection : Using anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) to enhance reagent solubility .

- Inert atmosphere : Employing nitrogen or argon to prevent oxidation of sensitive intermediates . Yields can exceed 70% with HPLC purity >95% under optimized conditions .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Comprehensive characterization requires:

- NMR spectroscopy : and NMR confirm regiochemistry of the benzamido and methoxyphenyl groups. Aromatic proton signals in the δ 7.0–8.5 ppm range and carbonyl carbons (δ 165–170 ppm) are diagnostic .

- Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 449.08) .

- FT-IR : Peaks at ~1650 cm (amide C=O) and 1250 cm (C-O-C of methoxy group) confirm functional groups .

Q. What initial biological screening assays are appropriate to evaluate its potential therapeutic applications?

Standard assays include:

- Anticancer activity : MTT assays against cancer cell lines (e.g., MCF-7, A549) with IC values <10 µM indicating potency .

- Antimicrobial testing : Broth microdilution assays for MIC determination against Staphylococcus aureus and Escherichia coli .

- Enzyme inhibition : Fluorescence-based assays for kinases or proteases to identify mechanistic targets .

Advanced Research Questions

Q. How do structural modifications, such as varying substituents on the benzamido or methoxyphenyl groups, influence the compound's bioactivity and selectivity?

- Electron-withdrawing groups (e.g., -Cl on benzamido): Enhance cytotoxicity by improving membrane permeability but may reduce solubility .

- Methoxy position : Para-substitution on the phenyl ring increases metabolic stability compared to ortho/meta analogs .

- Benzofuran core modifications : Introducing methyl or nitro groups can shift target selectivity (e.g., from kinases to tubulin) . Quantitative structure-activity relationship (QSAR) models and docking studies (e.g., AutoDock Vina) are critical for rational design .

Q. What strategies can resolve contradictions between in vitro and in vivo efficacy data for this compound?

Discrepancies often arise from:

- Poor pharmacokinetics : Assess bioavailability via HPLC-MS plasma profiling. Lipinski’s Rule of Five violations (e.g., molecular weight >500) may limit absorption .

- Metabolic instability : Liver microsome assays identify rapid Phase I oxidation; introducing fluorinated groups or PEGylation can improve stability .

- Off-target effects : Proteome-wide affinity chromatography or CRISPR-Cas9 knockout screens validate target specificity .

Q. What computational methods aid in elucidating the compound's mechanism of action and target interactions?

- Molecular dynamics (MD) simulations : Analyze binding stability to proteins (e.g., EGFR kinase) over 100-ns trajectories using GROMACS .

- Pharmacophore modeling : Identify essential interaction sites (e.g., hydrogen bonds with Asp831 of EGFR) .

- ADMET prediction : Tools like SwissADME forecast toxicity risks (e.g., hERG inhibition) early in development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.